Fiduxosin (3-[4-((3aR,9bR)-cis-9-methoxy-1,2,3,3a,4,9b-hexahydro-[1]-benzopyrano[3,4-c]pyrrol-2-yl)butyl]-8-phenyl-pyrazino[2',3':4,5]thieno-[3,2-d]pyrimidine-2,4(1H,3H)-dione) is a synthetic compound developed at Abbott Laboratories. [] It belongs to the class of α1-adrenoceptor antagonists and exhibits a high affinity for α1A- and α1D-adrenoceptors. [] Fiduxosin is primarily investigated for its potential in modulating lower urinary tract function. []
Fiduxosin is synthesized through chemical processes involving various reagents and conditions. It belongs to the class of compounds known as quinazoline derivatives, which are commonly used in pharmacology for their therapeutic effects on the urinary tract and cardiovascular system.
The synthesis of fiduxosin has been documented using a convergent synthesis approach that emphasizes efficiency and scalability. One notable method involves a chiral azomethine ylide [3+2] cycloaddition strategy, which has been shown to yield fiduxosin hydrochloride effectively.
The robustness of this synthesis method allows for large-scale production while maintaining the desired stereochemical properties of fiduxosin .
Fiduxosin's molecular structure is characterized by its quinazoline backbone, which is essential for its biological activity. The compound can be represented by the following structural formula:
The structural integrity and functional groups present in fiduxosin contribute significantly to its pharmacological properties.
Fiduxosin undergoes various chemical reactions during its synthesis, including:
Each reaction step requires precise control over conditions such as temperature, pH, and reaction time to optimize yield and purity .
Fiduxosin exerts its therapeutic effects primarily through selective antagonism of alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. The mechanism can be summarized as follows:
Clinical studies have demonstrated that fiduxosin effectively improves urinary symptoms without significant adverse effects related to blood pressure changes .
Fiduxosin exhibits several physical and chemical properties that are relevant for its application:
These properties are crucial for formulation development, influencing dosage forms such as tablets or capsules .
Fiduxosin's primary application lies in urology, specifically for managing benign prostatic hyperplasia. Its ability to selectively target alpha-1 adrenergic receptors makes it a valuable therapeutic option for improving urinary symptoms in affected patients.
Additionally, research continues into potential applications beyond BPH treatment, exploring its effects on other smooth muscle-related conditions due to its mechanism of action.
Fidaxomicin (tiacumicin B/lipiarmycin A₃) features an 18-membered macrocyclic lactone core, distinguishing it from smaller macrolide antibiotics. This architecture incorporates a conjugated hexaene system within the lactone ring, enabling deep penetration into bacterial membranes and facilitating target interactions. The aglycone scaffold is glycosylated at two positions: C8 with β-D-noviosyl and C14 with β-D-rhamnosyl moieties. The rhamnose unit is further esterified to a dichlorohomoorsellinic acid group, contributing to its amphiphilic properties. Cryo-EM studies confirm that this extended macrocycle spans the RNA polymerase (RNAP) clamp domain in Mycobacterium tuberculosis, inducing an open conformational state that disrupts transcription initiation [5].
Fidaxomicin contains 10 chiral centers, predominantly in the noviose (C2", C3", C4", C5") and rhamnose (C2''', C3''', C4''', C5''') sugars. Absolute configurations include R-stereochemistry at C25 (hydroxyl group) and S-stereochemistry at C13 (linking noviose). Key functional groups include:
These groups form hydrogen bonds with RNAP residues Arg412 (noviose acetal), Arg89 (rhamnose), and Lys1101 (homoorsellinate) [3] [5].
Table 1: Critical Functional Groups and Their Roles
Group | Location | Interaction Partner (RNAP) | Biological Role |
---|---|---|---|
C2″-OH | Noviose | Arg412 | H-bond stabilizes clamp binding |
C3‴/C5‴-OH | Homoorsellinate | Solvent-exposed pocket | Site for solubility modifications |
C25-OH | Macrolactone | β' Glu323 | Direct H-bonding to switch region |
Isobutyryl ester | C4″ of noviose | Hydrophobic pocket | Optimal fit for inhibition |
Total synthesis of fidaxomicin is achieved via convergent strategies:
Semisynthetic optimization addresses inherent instability:
Table 2: Semisynthetic Derivatives and Key Metrics
Derivative | Modification Site | Yield (%) | Water Solubility (vs. Fidaxomicin) | C. difficile MIC (μg/mL) |
---|---|---|---|---|
PEG5-acid 12a | C5‴ | 67 | 25-fold increase | 0.25 |
Piperidinamine 13b | C5‴ | 58 | 5-fold increase | 2.0 |
Tetrazine 9b | C5‴ | 49 | Unchanged | 0.06 |
Hybrid 19 | Rifampicin conjugate | 28 | Moderate increase | 0.03* |
*Activity against rifampicin-resistant strains [1].
The C4″ isobutyryl ester is critical for fidaxomicin’s RNAP inhibition. SAR studies reveal:
Cryo-EM structures demonstrate the isobutyryl group occupies a shallow hydrophobic cleft near RNAP’s SW2/SW3 switch regions, with C=O forming a water-mediated H-bond to Arg337 [5].
Noviose Unit:
Rhamnose-Homoorsellinate Unit:
Hybrid Derivatives:
Table 3: Impact of Sugar Modifications on Antibacterial Activity
Modification | Derivative | C. difficile MIC (μg/mL) | M. tuberculosis MIC (μg/mL) |
---|---|---|---|
None (Fidaxomicin) | - | 0.03 | 0.015 |
Rhamnose removal | Tsuji–Trost | >2.0 | 0.75 |
C3″-PEG₅-acid (noviose) | 7b | 0.25 | 0.12 |
C5‴-tetrazine (homoorsellinate) | 9b | 0.06 | 0.03 |
Rifampicin hybrid (C5‴ linker) | 19 | 0.03* | 0.008 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1